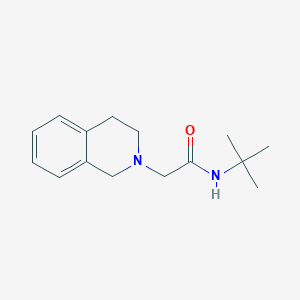![molecular formula C18H18F4N2O B7566081 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as F13714, and it is a small molecule inhibitor of the protein kinase B-Raf. B-Raf is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth and differentiation. F13714 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mechanism of Action
F13714 is a small molecule inhibitor of B-Raf, which is a key player in the MAPK signaling pathway. The MAPK pathway regulates cell growth and differentiation, and it is frequently dysregulated in cancer cells. B-Raf mutations are commonly found in melanoma and other cancers, and they lead to the activation of the MAPK pathway. By inhibiting B-Raf, F13714 disrupts the MAPK pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
F13714 has been shown to have a selective inhibitory effect on B-Raf, with minimal effects on other kinases in the MAPK pathway. This selectivity is important for reducing off-target effects and toxicity. F13714 has also been shown to induce apoptosis (programmed cell death) in cancer cells. In preclinical studies, F13714 has demonstrated good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
One of the main advantages of F13714 for lab experiments is its selectivity for B-Raf, which allows for more specific targeting of the MAPK pathway. F13714 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of F13714 is its relatively low potency compared to other B-Raf inhibitors. This may limit its efficacy in certain cancer types or in combination with other drugs.
Future Directions
There are several potential future directions for research on F13714. One area of interest is the development of more potent analogs of F13714 that can overcome its limitations in terms of potency. Another area of interest is the investigation of F13714 in combination with other cancer drugs, as it has been shown to enhance the efficacy of certain drugs. Additionally, F13714 may have potential applications in other diseases beyond cancer, such as inflammatory diseases and neurological disorders. Further research is needed to fully understand the potential of F13714 in these areas.
Synthesis Methods
The synthesis of F13714 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-bromobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 4-hydroxymethyltetrahydrofuran to form a cyclic compound. The final step involves the reaction of the cyclic compound with 2-chloro-3-(trifluoromethyl)pyridine in the presence of a base to form F13714.
Scientific Research Applications
F13714 has been extensively studied in preclinical models for its potential applications in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. F13714 has also been shown to enhance the efficacy of other cancer drugs such as vemurafenib and trametinib. In addition to cancer treatment, F13714 has also been investigated for its potential applications in inflammatory diseases and neurological disorders.
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O/c19-14-5-3-13(4-6-14)17(7-10-25-11-8-17)12-24-16-15(18(20,21)22)2-1-9-23-16/h1-6,9H,7-8,10-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHGBMDINJWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=C(C=CC=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)

![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

